molecular formula C10H10O3 B12121533 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Cat. No.: B12121533
M. Wt: 178.18 g/mol
InChI Key: YSEGNWMBIKUZBY-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dihydro-1H-2-benzopyran-4-one, while reduction can produce 3,4-dihydro-1H-2-benzopyran-4-methanol.

Scientific Research Applications

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
  • 4-oxo-4H-1-benzopyran-2-carboxylic acid
  • 3,4-dihydro-1H-2-benzopyran-1-one

Uniqueness

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group at the 4-position allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3,4-dihydro-1H-isochromene-4-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

YSEGNWMBIKUZBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CO1)C(=O)O

Origin of Product

United States

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